tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate
Description
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(7-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C16H29NO3/c1-12-7-6-8-16(9-12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
SGVYXCTXMBVHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Spirocyclic ketone synthesis | Cyclization of appropriate hydroxy ketone precursors | Formation of the 7-methyl-1-oxaspiro[4.5]decan-3-one core via intramolecular cyclization |
| 2 | N-Methylation | Reaction with methylating agents (e.g., methyl iodide) | Introduction of the N-methyl group on the nitrogen atom of the carbamate precursor |
| 3 | Carbamate protection | Reaction with di-tert-butyl dicarbonate (Boc2O) in base | Protection of the amine as tert-butyl carbamate to increase stability and facilitate purification |
| 4 | Coupling | Nucleophilic substitution or reductive amination | Attachment of the carbamate to the spirocyclic amine moiety |
Typical solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF)
Typical bases: Sodium hydride (NaH), triethylamine (Et3N), or potassium carbonate (K2CO3)
Temperature: Generally room temperature to mild heating (25–60 °C)
Reaction time: Several hours to overnight depending on step
Detailed Reaction Example
A representative synthetic route reported in literature and patent disclosures involves:
Preparation of the spirocyclic ketone: Starting from 7-methylcyclohexanone derivatives, an intramolecular cyclization with an appropriate hydroxy group forms the oxaspirodecane ring system.
N-Methylation and carbamate formation: The amine formed by reductive amination of the ketone intermediate is methylated using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation). Subsequently, the amine is protected by reaction with di-tert-butyl dicarbonate to yield the tert-butyl carbamate.
Purification: The final product is purified by recrystallization or chromatographic methods such as silica gel column chromatography.
Industrial Scale Considerations
For industrial production, the synthesis is scaled up with:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated control of reaction parameters (temperature, pH, reagent feed rates).
- Optimization of solvent usage and recycling.
- Implementation of in-line purification techniques to enhance yield and purity.
Chemical Reaction Analysis Related to Preparation
Types of Chemical Reactions Involved
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Spirocyclization | Intramolecular cyclization to form the oxaspiro ring | Acid/base catalysis, heat |
| Reductive amination | Conversion of ketone to amine via reaction with amines and reducing agents | Sodium cyanoborohydride (NaBH3CN), hydrogenation |
| N-Methylation | Introduction of methyl group on nitrogen | Methyl iodide, formaldehyde + formic acid |
| Carbamate formation | Protection of amine with tert-butyl carbamate group | Di-tert-butyl dicarbonate (Boc2O), base (Et3N, NaH) |
Reaction Mechanisms Summary
- Spirocyclization proceeds via nucleophilic attack of a hydroxy group on a ketone carbonyl carbon, resulting in ring closure.
- Reductive amination involves formation of an imine intermediate followed by reduction to a secondary amine.
- N-Methylation typically occurs via nucleophilic substitution or reductive methylation.
- Carbamate formation is a nucleophilic acyl substitution where the amine attacks the Boc anhydride.
Data Table: Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C16H29NO3 | Verified for this compound |
| Molecular Weight | ~285.4 g/mol | Calculated from formula |
| Melting Point | 80–90 °C (reported range) | Depends on purity and polymorph |
| Solubility | Soluble in organic solvents (THF, DCM) | Insoluble in water |
| Stability | Stable under ambient conditions | Sensitive to strong acids or bases |
Research Discoveries and Literature Insights
- The use of tert-butyl carbamate protecting groups is well-documented for stabilizing amines during multi-step syntheses, facilitating purification and handling.
- Spirocyclic structures like the 1-oxaspiro[4.5]decane core impart unique conformational rigidity, which can influence reactivity and biological activity.
- Methylation of the nitrogen atom enhances lipophilicity and may affect binding interactions in biological contexts, which is crucial for medicinal chemistry applications.
- Recent patents describe optimized synthetic routes involving N-methylation followed by Boc protection to achieve high yields and purity suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The spirocyclic structure can impart specific pharmacological activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The tert-butyl carbamate group contributes to steric bulk and may improve metabolic stability compared to simpler carbamates.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes critical differences between the target compound and analogous spirocyclic carbamates:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate | 2059945-54-7 | C₁₆H₂₉NO₃ | 283.41 | 1-Oxaspiro[4.5]decane core, 7-methyl, N-methyl carbamate |
| tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate | 860169-74-0 | C₁₁H₂₂N₂O₂ | 214.30 | Piperidine ring (non-spiro), N-methyl carbamate |
| tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate | 2306249-46-5 | C₁₄H₂₄F₂N₂O₂ | 290.35 | 8-Azaspiro[4.5]decane core, 3,3-difluoro, stereospecific (S-configuration) |
| tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate | 1956426-26-8 | C₁₆H₂₇N₃O₃ | 309.41 | Triazaspiro[4.5]decene core, 4-oxo, 3-isobutyl substituent |
Functional Group and Reactivity Analysis
- Carbamate Substituents: The N-methyl group in the target compound reduces hydrogen-bonding donors, possibly lowering solubility compared to non-methylated analogs (e.g., ’s piperidine derivative) . The isobutyl and 4-oxo groups in ’s compound introduce steric hindrance and ketone reactivity, which may influence synthetic accessibility and stability .
Biological Activity
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.41 g/mol. Its structure includes a tert-butyl group, an N-methyl group, and a carbamate functional group, contributing to its reactivity and potential biological interactions.
Research indicates that compounds with similar structural features may interact with various biological targets, including enzymes and receptors. The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that it may modulate enzyme activities or influence cellular processes through receptor interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of spirocyclic compounds. For instance, related compounds have demonstrated cytotoxic effects against several human cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 0.07 |
| Compound B | HT29 (colon cancer) | 0.11 |
These findings suggest that this compound may also exhibit similar cytotoxic properties, warranting further exploration in preclinical studies.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of compounds within the same class. For example, some derivatives have shown the ability to enhance neurogenesis and protect neurons from apoptosis. This suggests that this compound could potentially be developed for therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
- Antitumor Studies : A study by Roy et al. synthesized several spirocyclic derivatives and evaluated their antitumor activities against various cancer cell lines. The results indicated significant cytotoxicity, particularly in lung and colon cancer models, suggesting a promising avenue for further research into this compound's efficacy.
- Neuroprotective Studies : Research conducted by Pieper et al. on aminopropyl-carbazole derivatives demonstrated enhanced neurogenic activity in models of neurodegeneration. Similar studies could be conducted to assess the neuroprotective capabilities of this compound.
Q & A
Basic Question: What are the established synthetic routes for tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate?
The compound is synthesized via multi-step routes involving spirocyclic intermediate formation and carbamate protection. A common approach includes alkylation of a spirocyclic amine precursor (e.g., 7-methyl-1-oxaspiro[4.5]decan-3-amine) with tert-butyl N-methylcarbamoyl chloride under anhydrous conditions. For example, refluxing with potassium carbonate in acetonitrile ensures efficient coupling, as seen in analogous spirocyclic carbamate syntheses . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product with >95% purity.
Basic Question: How is the structural integrity of this compound validated?
X-ray crystallography (using SHELX programs) and advanced NMR techniques (¹H/¹³C, DEPT-135, HSQC) are critical. The spirocyclic system’s geometry is confirmed via X-ray diffraction, while NOESY correlations resolve spatial proximity of methyl and oxaspiro substituents . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) further validate molecular composition .
Advanced Question: What challenges arise in stereochemical analysis of the spirocyclic core?
The 1-oxaspiro[4.5]decane system introduces axial chirality, complicating stereochemical assignment. Dynamic NMR experiments (VT-NMR) or chiral derivatization (e.g., Mosher’s acid) may resolve enantiomers. X-ray crystallography remains the gold standard, as demonstrated in related tert-butyl carbamate derivatives . Computational methods (DFT) can predict preferred conformers and verify experimental data .
Advanced Question: How can researchers optimize reaction yields in multi-step syntheses?
Yield optimization requires strict control of reaction parameters. For example:
- Anhydrous conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of the carbamate group .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in biphasic systems .
- Intermediate stabilization : Protect reactive amines (e.g., Boc groups) to prevent side reactions during spirocyclization .
Advanced Question: What analytical methods resolve co-elution issues in HPLC purity assessment?
High-resolution reverse-phase columns (e.g., Chromolith® Performance RP-18e) with gradient elution (water/acetonitrile + 0.1% formic acid) enhance separation of structurally similar byproducts. For example, baseline resolution of diastereomers is achieved at 40°C with a 1.0 mL/min flow rate . LC-MS coupling further identifies impurities via mass fragmentation patterns.
Advanced Question: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. In such cases:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Compare experimental X-ray data with DFT-optimized structures to identify dominant conformers .
- Use rotational-echo double-resonance (REDOR) NMR for solid-state structural insights .
Advanced Question: What strategies guide structure-activity relationship (SAR) studies on this scaffold?
- Core modifications : Introduce substituents at the 7-methyl or oxaspiro positions to probe steric/electronic effects (e.g., fluorination at C7 for metabolic stability) .
- Carbamate replacement : Substitute tert-butyl with alternative groups (e.g., benzyl, allyl) to assess pharmacokinetic impacts.
- In vitro assays : Prioritize assays measuring solubility (PAMPA), metabolic stability (microsomal incubation), and target binding (SPR) .
Advanced Question: What scale-up challenges are anticipated for this compound?
- Thermal sensitivity : The tert-butyl carbamate group may degrade under prolonged heating; optimize reflux times and employ microwave-assisted synthesis for controlled heating .
- Intermediate isolation : Crystallization of spirocyclic intermediates (e.g., using ethyl acetate/hexane) improves purity before carbamation .
- Safety : Monitor exothermicity during alkylation steps (RC1e calorimetry recommended) .
Advanced Question: How is hydrolytic stability evaluated under physiological conditions?
- pH-dependent studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–48 h). Quantify degradation via UPLC-PDA (λ = 254 nm).
- Enzymatic stability : Add liver microsomes or esterases to simulate in vivo conditions .
- Degradant identification : HRMS/MS and ¹H NMR track cleavage of the carbamate group or spiro ring opening .
Advanced Question: What mechanistic insights exist for its reactivity in nucleophilic environments?
The carbamate’s tert-butyl group acts as a steric shield, limiting nucleophilic attack. However, the spirocyclic oxygen may participate in hydrogen bonding, altering reactivity. Computational studies (MD simulations) reveal that SN2 pathways dominate alkylation steps, while SN1 mechanisms are disfavored due to the carbamate’s stability . Isotope labeling (e.g., ¹⁸O in the oxaspiro ring) can trace reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
